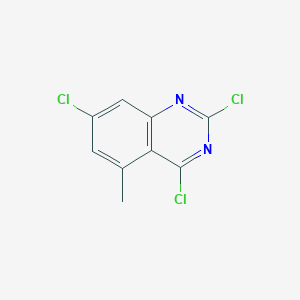

2,4,7-Trichloro-5-methylquinazoline

Description

Contextualization within Quinazoline (B50416) Chemistry

Quinazoline is a bicyclic aromatic heterocycle formed by the fusion of a benzene (B151609) ring and a pyrimidine (B1678525) ring. pnrjournal.com This core structure, an isomer of other diazanaphthalenes like quinoxaline (B1680401) and cinnoline, is a fundamental building block in medicinal chemistry. nih.gov The nitrogen atoms at positions 1 and 3 in the pyrimidine ring are key to the molecule's chemical properties and its ability to interact with biological targets.

The quinazoline framework is found in numerous naturally occurring alkaloids and has been the basis for a multitude of synthetic compounds with a wide array of pharmacological applications. openmedicinalchemistryjournal.com Its derivatives are known to possess anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties, among others. openmedicinalchemistryjournal.commdpi.com The development of drugs such as gefitinib, an epidermal growth factor receptor (EGFR) inhibitor used in cancer therapy, highlights the therapeutic importance of the quinazoline scaffold. nih.gov

Significance of Chlorinated and Methylated Quinazoline Scaffolds

The biological activity of quinazoline derivatives is heavily influenced by the nature and position of substituents on the ring system. The presence of chlorine atoms and methyl groups, as seen in 2,4,7-Trichloro-5-methylquinazoline (B6228647), is of particular importance in medicinal chemistry.

Chlorine Substituents: The introduction of chlorine atoms into a molecule can significantly alter its physicochemical properties, such as lipophilicity, metabolic stability, and electronic character. In the context of quinazolines, chlorination is a common strategy to enhance biological activity. pnrjournal.com For instance, chloro-substituted quinazolines have been investigated as potent inhibitors of various enzymes and receptors. The chlorine atoms at positions 2 and 4 are particularly reactive and can serve as leaving groups for nucleophilic substitution, allowing for the synthesis of a diverse library of derivatives. mdpi.com The 7-chloro substitution is also a common feature in many biologically active quinolines and quinazolines, often contributing to improved binding affinity with target proteins. mdpi.com

Methyl Substituents: Methylation can also have a profound impact on a molecule's pharmacological profile. A methyl group can influence the compound's conformation and provide additional hydrophobic interactions with a biological target. researchgate.net In some cases, the addition of a methyl group can enhance the potency and selectivity of a drug candidate. For example, studies on certain kinase inhibitors have shown that methyl substitution on the quinazoline ring can lead to significantly improved inhibitory activity. researchgate.net

Table 2: Functional Group Significance in Quinazoline Derivatives

| Functional Group | Position on Scaffold | General Significance in Medicinal Chemistry |

|---|---|---|

| Chlorine | 2, 4 | Highly reactive sites for nucleophilic substitution, enabling diversification of the molecule. mdpi.com |

| Chlorine | 7 | Often enhances binding affinity to biological targets; a feature in many active compounds. mdpi.com |

| Methyl | 5 | Can provide beneficial hydrophobic interactions and improve potency and selectivity. researchgate.net |

Research Trajectory of this compound

The specific research trajectory for this compound appears to be limited, with the compound being primarily cataloged in chemical databases and available through commercial suppliers as a building block for synthesis. bldpharm.comchemspider.com There is a lack of extensive, publicly available research focusing specifically on its synthesis, detailed properties, or direct biological applications.

However, its structural features suggest its role as a valuable intermediate. The synthesis of polychlorinated quinazolines typically involves the chlorination of a corresponding quinazolinone precursor. For example, quinazolin-4(3H)-ones can be treated with reagents like phosphorus oxychloride (POCl₃) or a combination of triphenylphosphine (B44618) and trichloroisocyanuric acid to yield chlorinated quinazolines. mdpi.comresearchgate.net The synthesis of the specific precursor, 5-methyl-7-chloroquinazolin-2,4-dione, would likely be the initial step, followed by a multi-step chlorination process to yield the final product.

Given the high reactivity of the chlorine atoms at positions 2 and 4, it is plausible that this compound is synthesized for use in combinatorial chemistry and drug discovery programs. Researchers can use it as a scaffold, reacting it with various nucleophiles (such as amines, alcohols, or thiols) to rapidly generate a large number of diverse compounds for biological screening. While direct research on this compound is not prominent, the extensive literature on the synthesis and application of related substituted quinazolines underscores its potential value in the development of new therapeutic agents. openmedicinalchemistryjournal.commdpi.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H5Cl3N2 |

|---|---|

Molecular Weight |

247.5 g/mol |

IUPAC Name |

2,4,7-trichloro-5-methylquinazoline |

InChI |

InChI=1S/C9H5Cl3N2/c1-4-2-5(10)3-6-7(4)8(11)14-9(12)13-6/h2-3H,1H3 |

InChI Key |

PRDIVPPZHRKPIZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC2=C1C(=NC(=N2)Cl)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2,4,7 Trichloro 5 Methylquinazoline

Retrosynthetic Analysis and Key Precursors

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in designing a logical synthetic route. fiveable.meias.ac.in For 2,4,7-Trichloro-5-methylquinazoline (B6228647), the primary disconnections are made across the pyrimidine (B1678525) ring, suggesting key precursors like substituted anilines and anthranilic acids.

A common and effective strategy for obtaining 2,4-dichloroquinazolines involves the synthesis of the corresponding quinazoline-2,4(1H,3H)-dione intermediate, which is then subjected to a chlorination reaction. semanticscholar.orgnih.gov This approach avoids direct and often unselective chlorination of the quinazoline (B50416) core. Therefore, a plausible retrosynthetic pathway for this compound points to 7-chloro-5-methylquinazoline-2,4(1H,3H)-dione as a key intermediate. This dione (B5365651), in turn, can be synthesized from a suitably substituted anthranilic acid derivative.

Synthesis of Methylated Aniline (B41778) Derivatives

The synthesis of methylated anilines is a fundamental process in organic chemistry. For the purpose of synthesizing the target molecule's precursors, anilines with specific substitution patterns are required. General methods for aniline synthesis often begin with the nitration of an aromatic ring, followed by the reduction of the nitro group to an amine. For instance, the synthesis of N-methylaniline can be achieved through the reaction of aniline with dimethyl sulfate. chemicalbook.com More complex substituted anilines are prepared from corresponding nitrobenzene (B124822) precursors. A general chemical synthesis process for a substituted aniline, such as 3,4-dimethoxy aniline, involves the nitration of the starting material (o-dimethoxy benzene) followed by a hydrogenating reduction of the resulting nitro compound. google.com

Synthesis of Halogenated Anthranilic Acid Derivatives

Halogenated anthranilic acids are crucial precursors for many bioactive quinazolines. mdpi.com Their synthesis often starts from a substituted aniline or toluene. The introduction of halogen atoms can be achieved through direct electrophilic halogenation. The amino group strongly activates the aromatic ring, directing incoming electrophiles to the ortho and para positions. To control selectivity, the amino group is often protected as an acetanilide (B955) before halogenation. Subsequent hydrolysis removes the protecting group to yield the halogenated aniline, which can then be carboxylated to produce the desired anthranilic acid. Alternatively, starting from a halogenated toluene, oxidation of the methyl group to a carboxylic acid followed by nitration and reduction can yield the target anthranilic acid derivative. For example, 2-amino-4-fluoro benzoic acid serves as a starting material for the synthesis of 7-fluoroquinazoline-2,4-diol derivatives. semanticscholar.org

Quinazoline Ring Construction Strategies

The formation of the quinazoline core is the pivotal step in the synthesis. Various methods have been developed, with cyclocondensation reactions being among the most common and versatile. nih.govfrontiersin.org These reactions typically involve building the pyrimidine ring onto a pre-existing, appropriately substituted benzene (B151609) derivative, such as an anthranilic acid or a 2-aminobenzonitrile.

Cyclocondensation Reactions

Cyclocondensation reactions form the heterocyclic ring in a single step by reacting two or more precursors with the elimination of a small molecule like water or ammonia. The choice of reactants determines the substitution pattern of the resulting quinazoline.

Routes Involving Anthranilic Acid and Urea (B33335) Derivatives

A well-established method for synthesizing quinazoline-2,4(1H,3H)-diones involves the reaction of an anthranilic acid derivative with a source of carbonyl groups, such as urea or potassium cyanate (B1221674). nih.govijarsct.co.in The reaction of an anthranilic acid with potassium cyanate first yields an o-ureidobenzoic acid intermediate. Subsequent cyclization, often promoted by base, furnishes the quinazoline-2,4(1H,3H)-dione. nih.gov An efficient, one-pot synthesis has been developed where anthranilic acid derivatives react with potassium cyanate in water to form the urea derivative, which is then cyclized with sodium hydroxide (B78521) to give the desired dione in near-quantitative yields. nih.gov This general approach can be adapted to produce the 7-chloro-5-methylquinazoline-2,4(1H,3H)-dione required for the synthesis of the target molecule.

Table 1: Synthesis of Quinazoline-2,4(1H,3H)-diones from Anthranilic Acid

| Starting Material | Reagent | Conditions | Product | Reference |

|---|---|---|---|---|

| Anthranilic Acid Derivatives | Potassium Cyanate, then NaOH | Water, Room Temperature | Quinazoline-2,4(1H,3H)-diones | nih.gov |

| Anthranilic Acid | Urea | Fusion (heating) | 1,2,3,4-tetrahydro-2,4-dioxoquinazoline | nih.gov |

| 2-Amino-4-fluoro benzoic acid | Urea | Cyclization | 7-Fluoroquinazoline-2,4-diol | semanticscholar.org |

Routes Involving Amidines

An alternative and powerful strategy for constructing the quinazoline skeleton utilizes amidine derivatives. acs.orgnih.gov N,N'-disubstituted amidines, which can be readily prepared from anilines, acyl chlorides, and amines, undergo oxidative cyclization to form quinazolines. nih.gov One effective method employs an iodine/potassium iodide (I₂/KI) system to promote an oxidative C-H/C-H bond formation, constructing the quinazoline ring. acs.orgnih.gov This approach is practical and avoids the use of transition metals.

Another route involves the copper-catalyzed reaction of (2-bromophenyl)methylamines with amidine hydrochlorides. organic-chemistry.org This cascade reaction proceeds through sequential N-arylation, intramolecular nucleophilic substitution, and finally, aerobic oxidation to yield the quinazoline product. organic-chemistry.orgnih.gov Palladium-catalyzed methods have also been reported, where 2-iodo benzoate (B1203000) esters react with amidines to afford substituted quinazolin-4(3H)-ones. acs.org These amidine-based routes offer a high degree of flexibility for introducing substituents at the 2-position of the quinazoline ring.

Table 2: Quinazoline Synthesis via Amidine-Based Routes

| Precursors | Catalyst/Reagent | Key Transformation | Product Type | Reference |

|---|---|---|---|---|

| N,N'-Disubstituted Amidines | I₂/KI, K₂CO₃ | Oxidative C-C bond formation | Multisubstituted Quinazolines | acs.orgnih.gov |

| (2-Bromophenyl)methylamines, Amidine Hydrochlorides | CuBr, K₂CO₃ | Tandem N-arylation and cyclization | Substituted Quinazolines | organic-chemistry.orgnih.gov |

| 2-Iodo Benzoate Esters, Amidines | Pd₂(dba)₃, Xantphos | Amidine arylation and cyclization | Substituted Quinazolin-4(3H)-ones | acs.org |

Subsequent Chlorination Procedures

The conversion of the keto groups at positions 2 and 4 of the quinazoline ring system to chloro substituents is a critical transformation in the synthesis of this compound. This is typically achieved by treating the precursor, 7-chloro-5-methylquinazoline-2,4(1H,3H)-dione, with powerful chlorinating agents. The choice of reagent and reaction conditions is crucial for achieving high yield and purity.

Chlorination with Phosphorus Oxychloride (POCl₃)

Phosphorus oxychloride (POCl₃) is a widely used and effective reagent for the deoxychlorination of heterocyclic ketones, including quinazolinones and quinazolinediones. nih.govresearchgate.net The reaction proceeds by converting the keto or enol forms of the precursor into the corresponding dichlorinated product.

The mechanism of chlorination with POCl₃ is understood to occur in two primary stages. nih.gov Initially, an initial phosphorylation of the keto groups occurs, which can be facilitated by the presence of a base at lower temperatures (below 25 °C). nih.gov This step forms various phosphorylated intermediates. In the second stage, heating the reaction mixture, typically to temperatures between 70-110 °C, promotes the nucleophilic substitution of the phosphate (B84403) groups by chloride ions, which are present from the POCl₃ reagent, to yield the final chloroquinazoline. nih.govresearchgate.net

For the specific conversion of 7-chloro-5-methylquinazoline-2,4(1H,3H)-dione, the compound would be heated in an excess of phosphorus oxychloride, which often serves as both the reagent and the solvent. researchgate.netresearchgate.net The reaction may be run in the presence of a tertiary amine base or phosphorus pentachloride (PCl₅) to enhance reactivity. researchgate.net Upon completion, the excess POCl₃ is typically removed under reduced pressure, and the reaction mixture is carefully quenched by pouring it onto ice water or a cold basic solution, such as sodium bicarbonate, to precipitate the product. researchgate.netresearchgate.net

Table 1: Typical Reaction Conditions for Chlorination using POCl₃

| Parameter | Condition | Source(s) |

|---|---|---|

| Starting Material | 7-chloro-5-methylquinazoline-2,4(1H,3H)-dione | Inferred |

| Chlorinating Agent | Phosphorus Oxychloride (POCl₃) | nih.govresearchgate.net |

| Additives (Optional) | Phosphorus Pentachloride (PCl₅), Organic Base (e.g., Et₃N, DIPEA) | researchgate.net |

| Solvent | Excess POCl₃ or high-boiling inert solvent | researchgate.netresearchgate.net |

| Temperature | 70-110 °C (Reflux) | nih.govresearchgate.net |

| Reaction Time | 2-8 hours | researchgate.net |

| Work-up | Evaporation of excess POCl₃, quenching with ice/water or NaHCO₃(aq) | researchgate.netresearchgate.net |

Chlorination with Triphosgene (B27547) under Controlled Conditions

Triphosgene, or bis(trichloromethyl) carbonate, serves as a solid, safer, and more easily handled alternative to gaseous phosgene (B1210022) for chlorination reactions. It can be used for the conversion of hydroxyl- and oxo-substituted heterocycles to their chloro-derivatives. In the synthesis of chloroquinazolines, triphosgene can be employed to convert the dione precursor to the dichloro product.

The reaction involving triphosgene often requires activation by a tertiary amine, such as pyridine (B92270) or triethylamine. This combination can form reactive intermediates, such as a Vilsmeier-type reagent, which then acts as the chlorinating species. The procedure generally involves treating the quinazolinedione precursor with triphosgene in an inert solvent like chlorobenzene (B131634) or dioxane under controlled temperatures. nih.govgoogle.com The reaction may initially be cooled before being heated to drive the conversion. google.com The use of triphosgene is documented in the synthesis of related chloro-heterocyclic compounds, highlighting its utility in these transformations. google.com

Table 2: General Conditions for Chlorination using Triphosgene

| Parameter | Condition | Source(s) |

|---|---|---|

| Starting Material | 7-chloro-5-methylquinazoline-2,4(1H,3H)-dione | Inferred |

| Chlorinating Agent | Triphosgene (BTC) | google.com |

| Activator/Base | Pyridine, Triethylamine | nih.govgoogle.com |

| Solvent | Chlorobenzene, Dioxane | google.com |

| Temperature | 0 °C to 120 °C (Reflux) | google.com |

| Reaction Time | 2-4 hours | google.com |

| Work-up | Quenching, extraction with organic solvent, and purification | nih.gov |

Regioselective Introduction of the Methyl Group at Position 5

The specific substitution pattern of this compound, particularly the presence of a chlorine atom at C7 and a methyl group at C5, is determined not by late-stage functionalization but by the choice of the initial building blocks for the quinazoline ring. The regioselective placement of these substituents is accomplished by starting with a benzene-ring precursor that already contains the desired groups in the correct orientation.

The synthesis of the necessary precursor, 7-chloro-5-methylquinazoline-2,4(1H,3H)-dione, would likely commence from a substituted anthranilic acid or a related derivative, such as 2-amino-4-chloro-6-methylbenzoic acid or 2-amino-4-chloro-6-methylbenzonitrile. For instance, the synthesis of the analogous 5-chloro-7-methylisatin, a precursor for isatins, begins with o-toluidine (B26562) (2-methylaniline), which is then elaborated through several steps to install the chloro and dione functionalities. chemicalbook.com

Following this logic, a plausible route to the required precursor would involve the cyclization of 2-amino-4-chloro-6-methylbenzoic acid with a reagent like urea or potassium cyanate. This establishes the pyrimidine portion of the quinazoline ring system, yielding 7-chloro-5-methylquinazoline-2,4(1H,3H)-dione. This precursor, now bearing the correct substitution on the benzo-fused ring, is then carried forward to the chlorination steps described previously (Sections 2.2.2.1 and 2.2.2.2) to furnish the final target molecule. Therefore, the regioselectivity is controlled from the outset of the synthetic sequence by the specific structure of the starting aniline or benzoic acid derivative. chemicalbook.comstackexchange.com

Reactivity Profile and Chemical Transformations of 2,4,7 Trichloro 5 Methylquinazoline

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a primary pathway for the functionalization of halogenated quinazolines. The reactivity of the different chlorine-substituted positions on the quinazoline (B50416) ring is dictated by the electronic effects of the nitrogen atoms within the heterocyclic system.

Reactivity at the C-2 Position

The C-2 position of the quinazoline ring is susceptible to nucleophilic attack, though it is generally less reactive than the C-4 position. nih.govstackexchange.com Achieving selective substitution at the C-2 position often requires the C-4 position to be either already substituted or temporarily blocked. nih.gov In the context of 2,4,7-trichloroquinazoline (B1295576), a strategy has been developed where the C-4 position is first deactivated, for instance, by conversion to a thioether. This allows for a subsequent regioselective palladium-catalyzed cross-coupling or nucleophilic substitution to occur at the C-2 position. nih.gov Following the reaction at C-2, the protecting group at C-4 can be removed or transformed to allow for further functionalization. nih.gov

Reactivity at the C-4 Position

The C-4 position is the most electrophilic and, therefore, the most reactive site for nucleophilic attack in 2,4-dichloro- and related polychloroquinazolines. nih.govstackexchange.comnih.gov This heightened reactivity is attributed to the electronic influence of the adjacent nitrogen atom at position 3. Numerous studies on various 2,4-dihaloquinazolines consistently show that nucleophiles preferentially attack the C-4 position under a range of reaction conditions. nih.gov However, direct nucleophilic substitution at the C-4 position of 2,4,7-trichloroquinazoline can be challenging and may result in low yields due to competitive hydrolysis under the reaction conditions. nih.gov

Reactivity at the C-7 Position

The chlorine atom at the C-7 position, being on the benzene (B151609) portion of the quinazoline ring, is generally the least reactive of the three chloro substituents towards nucleophilic substitution. nih.gov Functionalization at this position typically requires more forcing conditions or is carried out after the more reactive C-2 and C-4 positions have been addressed. Metal-catalyzed cross-coupling reactions are often the preferred method for modifying the C-7 position. nih.gov

Regioselectivity and Chemoselectivity in Nucleophilic Attack

The regioselectivity of nucleophilic attack on polychlorinated quinazolines is a critical aspect of their synthetic utility. As established, the general order of reactivity for nucleophilic substitution is C-4 > C-2 > C-7. This selectivity allows for a stepwise functionalization of the quinazoline core.

For instance, in 2,4-dichloroquinazolines, treatment with a nucleophile under mild conditions typically leads to monosubstitution at the C-4 position. stackexchange.com Subsequent reaction at the C-2 position requires more vigorous conditions, such as higher temperatures. nih.govstackexchange.com

In the case of 2,4,7-trichloroquinazoline, a strategic approach is necessary to achieve selective substitution. A common strategy involves the temporary deactivation of the highly reactive C-4 position to facilitate reactions at the C-2 position. nih.gov For example, treatment with isopropyl mercaptan can selectively introduce a thioether at C-4. With the C-4 position blocked, subsequent reactions, such as Suzuki-Miyaura coupling, can be directed to the C-2 position. The thioether at C-4 can then be removed or replaced in a subsequent step to introduce a third distinct substituent. Finally, the less reactive C-7 position can be functionalized, often requiring palladium catalysis with increased catalyst loading and higher temperatures. nih.gov

Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been successfully applied to the functionalization of halogenated quinazolines. nih.govnih.gov

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with a halide in the presence of a palladium catalyst and a base, is a versatile method for creating C-C bonds. nih.govlibretexts.org This reaction has been effectively used for the regioselective functionalization of 2,4,7-trichloroquinazoline. nih.gov

A sequential, regioselective Suzuki-Miyaura coupling strategy has been developed for this substrate. nih.gov An initial attempt to directly couple at the C-4 position proved to be low-yielding due to competitive hydrolysis. nih.gov To circumvent this, a more successful route was devised:

Deactivation of C-4: The C-4 position is temporarily deactivated by reacting 2,4,7-trichloroquinazoline with a thiol, such as isopropyl mercaptan, to form a thioether. nih.gov

Suzuki-Miyaura Coupling at C-2: With the C-4 position protected, a Suzuki-Miyaura coupling with an aryl- or heteroarylboronic acid is performed. This reaction proceeds regioselectively at the C-2 position. nih.gov Typical conditions involve a palladium catalyst like palladium(II) acetate (B1210297) with a phosphine (B1218219) ligand such as triphenylphosphine (B44618), and a base like sodium carbonate in a solvent mixture such as 1,2-dimethoxyethane (B42094) (DME) and water. nih.gov

Functionalization at C-4: The thioether at the C-4 position can then be subjected to a palladium-catalyzed, copper(I)-mediated cross-coupling to introduce a second aryl or heteroaryl group. nih.gov

Suzuki-Miyaura Coupling at C-7: The final coupling takes place at the least reactive C-7 position. This step often requires more forcing conditions, including a higher catalyst loading (e.g., 10 mol% of palladium acetate), an increased amount of the boronic acid, and potentially higher temperatures to ensure complete reaction. nih.gov

This sequential approach allows for the controlled and regioselective introduction of three different substituents onto the quinazoline scaffold, starting from 2,4,7-trichloroquinazoline. nih.gov

Sonogashira Coupling

The Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, represents a powerful method for the formation of carbon-carbon bonds. mdpi.comwikipedia.orgorganic-chemistry.org For 2,4,7-trichloro-5-methylquinazoline (B6228647), the regioselectivity of the Sonogashira coupling is dictated by the relative reactivity of the C-Cl bonds. Based on studies of the closely related 2,4,7-trichloroquinazoline, the C-4 position is the most electrophilic and thus the most reactive site for substitution. libretexts.org This is followed by the C-2 position and then the C-7 position. This selectivity allows for a stepwise functionalization of the quinazoline core.

The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, a copper(I) co-catalyst (e.g., CuI), and a base, often an amine like triethylamine, in a suitable solvent such as THF or DMF. libretexts.org By carefully controlling the stoichiometry of the alkyne and the reaction conditions, it is possible to achieve selective mono-alkynylation, primarily at the C-4 position. Subsequent couplings at the C-2 and C-7 positions would require more forcing conditions.

Table 1: Representative Conditions for Sonogashira Coupling of Halogenated Quinazolines

| Parameter | Condition | Reference |

| Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | libretexts.org |

| Co-catalyst | CuI | libretexts.org |

| Base | Triethylamine, Diisopropylethylamine | wikipedia.org |

| Solvent | THF, DMF | wikipedia.org |

| Temperature | Room temperature to 80 °C | libretexts.org |

The introduction of an alkynyl group at the C-4 position significantly alters the electronic properties of the quinazoline ring and can influence the reactivity of the remaining chloro substituents in subsequent transformations.

Heck and Stille Couplings

Heck Coupling

The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.orgresearchgate.net Similar to the Sonogashira coupling, the regioselectivity of the Heck reaction on this compound is expected to favor substitution at the C-4 position. The reaction is typically carried out in the presence of a palladium catalyst (e.g., Pd(OAc)₂, Pd/C), a phosphine ligand (e.g., PPh₃, P(o-tolyl)₃), and a base (e.g., Et₃N, K₂CO₃). wikipedia.orgorganic-chemistry.org

By employing one equivalent of an alkene, selective mono-vinylation at the C-4 position can be achieved. Further Heck reactions at the C-2 and C-7 positions would likely require different catalysts and more vigorous conditions due to the deactivation of the ring after the initial substitution.

Stille Coupling

The Stille coupling utilizes a palladium catalyst to couple an organic halide with an organotin compound. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is known for its tolerance of a wide range of functional groups. For this compound, the expected order of reactivity remains C-4 > C-2 > C-7. The reaction is typically performed with a palladium catalyst, such as Pd(PPh₃)₄, and a variety of organostannanes (e.g., vinyl, aryl, or alkyl stannanes). orgsyn.orguwindsor.ca

Table 2: General Conditions for Heck and Stille Couplings

| Reaction | Catalyst | Ligand (if applicable) | Base/Additive | Solvent | Reference |

| Heck | Pd(OAc)₂, Pd/C | PPh₃, P(o-tolyl)₃ | Et₃N, K₂CO₃ | DMF, Acetonitrile | wikipedia.orgorganic-chemistry.org |

| Stille | Pd(PPh₃)₄ | - | LiCl (optional) | Toluene, Dioxane | organic-chemistry.orglibretexts.org |

These coupling reactions provide versatile routes to introduce diverse substituents onto the quinazoline scaffold, enabling the synthesis of a wide array of derivatives for various applications.

Buchwald-Hartwig Amination Reactions

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orglibretexts.org This reaction is of great importance in medicinal chemistry for the synthesis of arylamines. nih.gov For this compound, the regioselective amination is anticipated to occur preferentially at the C-4 position.

The reaction requires a palladium catalyst, often in combination with a bulky electron-rich phosphine ligand (e.g., XPhos, SPhos), and a strong base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS). libretexts.orgorganic-chemistry.org The choice of ligand and base is crucial for the efficiency and selectivity of the reaction.

Sequential Buchwald-Hartwig aminations can be envisioned to introduce different amino groups at the C-4, C-2, and C-7 positions by carefully tuning the reaction conditions and the nucleophilicity of the amine.

Table 3: Typical Catalytic Systems for Buchwald-Hartwig Amination

| Catalyst Precursor | Ligand | Base | Solvent | Reference |

| Pd₂(dba)₃ | XPhos, SPhos | NaOtBu | Toluene, Dioxane | organic-chemistry.org |

| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | wikipedia.org |

Transformations Involving the Methyl Substituent

The methyl group at the C-5 position of the quinazoline ring is generally not as reactive as the chloro substituents. However, under certain conditions, it can undergo transformations. One such reaction is oxidation. For instance, methyl groups on quinazoline-3-oxide scaffolds have been shown to undergo acetoxylation when treated with acetic anhydride. nih.gov While this specific transformation has been reported on a different quinazoline derivative, it suggests that the methyl group of this compound could potentially be functionalized through oxidation or radical reactions, especially with appropriate activation of the quinazoline nucleus.

Further derivatization could involve free-radical halogenation, followed by nucleophilic substitution to introduce a variety of functional groups.

Reduction and Oxidation Reactions of the Quinazoline Nucleus

The quinazoline nucleus can undergo both reduction and oxidation reactions. Catalytic hydrogenation, for example, can lead to the reduction of the heterocyclic ring to a dihydroquinazoline (B8668462) or a tetrahydroquinazoline (B156257) derivative. The specific outcome would depend on the catalyst, solvent, and reaction conditions. The chloro substituents may also be susceptible to hydrodehalogenation under certain hydrogenation conditions.

Oxidation of the quinazoline nitrogen atoms can lead to the formation of N-oxides. For example, quinazoline can be oxidized to quinazoline 3-oxide. nih.gov These N-oxides are valuable intermediates that can undergo further transformations, including rearrangements and nucleophilic additions. The presence of the electron-withdrawing chloro substituents on the benzene ring of this compound would likely influence the ease of oxidation of the quinazoline nucleus.

Rearrangement Reactions and Ring Expansions

Quinazoline derivatives can participate in rearrangement and ring-expansion reactions, leading to the formation of other heterocyclic systems. For example, 2-chloromethyl quinazoline 3-oxides have been reported to undergo ring expansion to yield 1,4-benzodiazepine (B1214927) derivatives upon reaction with methylamine. nih.gov This type of transformation involves a nucleophilic attack at the C-2 position, followed by ring opening and subsequent intramolecular cyclization. While this specific example involves a quinazoline 3-oxide with a different substitution pattern, it highlights a potential reactive pathway for appropriately functionalized this compound derivatives.

Another documented rearrangement is the migration of an arylsulfanyl group in 2,4-disubstituted quinazolines. nih.gov Such rearrangements can be utilized to functionalize different positions of the quinazoline core. Although not directly reported for this compound, these examples suggest that under the right conditions, skeletal rearrangements could be a viable synthetic strategy.

Synthesis and Exploration of 2,4,7 Trichloro 5 Methylquinazoline Derivatives and Analogues

Design Principles for Derivative Synthesis

The synthetic strategy for creating derivatives of 2,4,7-trichloro-5-methylquinazoline (B6228647) is guided by the inherent reactivity of the quinazoline (B50416) ring system. The quinazoline scaffold is a privileged structure in medicinal chemistry, meaning its framework can be adapted to effectively bind to a variety of biological targets. nih.gov The design of new derivatives often leverages this known biological relevance. nih.gov

Key design principles include:

Regioselective Substitution: The electron-deficient nature of the pyrimidine (B1678525) ring within the quinazoline system, further activated by the electron-withdrawing chlorine atoms, makes the C4 and C2 positions highly susceptible to nucleophilic aromatic substitution (SNAr). nih.gov Theoretical and experimental studies consistently show that the C4 position is the most electrophilic and thus the most reactive site for nucleophilic attack, followed by the C2 position. nih.govresearchgate.net The chlorine at C7 on the benzene (B151609) ring is significantly less reactive towards SNAr. This predictable hierarchy allows for the selective, stepwise functionalization of the molecule.

Scaffold Hopping and Bioisosterism: In drug design, parts of the molecule can be replaced with structurally different but functionally similar groups (bioisosteres) to improve properties. For instance, the 1,2,3-triazole ring, which can be introduced via click chemistry, is often used as a stable mimic of an amide bond. nih.govnih.gov

Linker-Based Modification: Introducing linkers of varying lengths and compositions at the reactive positions allows for the attachment of diverse functional groups or pharmacophores, leading to the development of molecules with dual-targeting capabilities or altered pharmacokinetic profiles. nih.gov

Methyl Group Functionalization: The 5-methyl group, while less reactive than the halogenated positions, provides an additional site for modification. It can potentially be halogenated or oxidized to introduce new functionalities.

Derivatization via Nucleophilic Substitution at Halogenated Positions

Nucleophilic aromatic substitution (SNAr) is the predominant method for derivatizing the chloro-substituted positions of the quinazoline core. nih.gov The reaction proceeds through a Meisenheimer complex, a charged intermediate whose formation is favored in polar solvents. nih.gov The exceptional reactivity of the chlorine atom at the 4-position is well-documented across a wide range of 2,4-dichloroquinazoline (B46505) precursors, which consistently undergo regioselective substitution at this site. nih.gov

The reaction of this compound with various primary and secondary amines serves as a robust method for synthesizing a library of 4-aminoquinazoline derivatives. These reactions typically proceed under mild conditions, often using a base like N,N-diisopropylethylamine (DIPEA) or sodium acetate (B1210297) in solvents such as ethanol, THF, or dioxane. nih.gov The greater electrophilicity of the C4 position ensures that the substitution occurs selectively at this site, leaving the chlorine atoms at C2 and C7 intact for potential further modification. This regioselectivity is a cornerstone of synthetic strategies for this class of compounds. nih.govscispace.com

Table 1: Representative Synthesis of 4-Amino-2,7-dichloro-5-methylquinazolines

| Starting Material | Amine Nucleophile | Base | Solvent | Product |

|---|---|---|---|---|

| This compound | Aniline (B41778) | DIPEA | Dioxane | N-phenyl-2,7-dichloro-5-methylquinazolin-4-amine |

| This compound | Benzylamine | Et3N | THF | N-benzyl-2,7-dichloro-5-methylquinazolin-4-amine |

| This compound | Morpholine | NaOAc | Ethanol | 4-(2,7-dichloro-5-methylquinazolin-4-yl)morpholine |

| This compound | Piperidine | K2CO3 | DMF | 4-(2,7-dichloro-5-methylquinazolin-4-yl)piperidine |

Note: This table is illustrative, based on general procedures for SNAr reactions on similar quinazoline scaffolds. nih.govresearchgate.net

Sulfonamide derivatives of quinazolines are of significant interest in medicinal chemistry. ibimapublishing.com A common and effective method for their synthesis involves a two-step approach. nih.govnih.gov First, the C4-chloro group is displaced by an amine, as described above. The resulting 4-aminoquinazoline is then reacted with a substituted sulfonyl chloride in the presence of a base like pyridine (B92270) to yield the desired N-(quinazolin-4-yl)sulfonamide. ekb.eg This modular approach allows for the combination of various amine linkers and diverse sulfonyl chloride building blocks.

An alternative route involves the direct reaction of a chloroquinazoline with a sulfonamide, although this is less common. ekb.egresearchgate.net Microwave-assisted synthesis has also been employed to accelerate these reactions and improve yields. ekb.eg

Table 2: Illustrative Synthesis of Quinazoline Sulfonamide Derivatives

| Intermediate | Sulfonyl Chloride | Base | Product |

|---|---|---|---|

| N-ethyl-2,7-dichloro-5-methylquinazolin-4-amine | Benzenesulfonyl chloride | Pyridine | N-ethyl-N-(2,7-dichloro-5-methylquinazolin-4-yl)benzenesulfonamide |

| N-methyl-2,7-dichloro-5-methylquinazolin-4-amine | 4-Toluenesulfonyl chloride | Pyridine | N-methyl-N-(2,7-dichloro-5-methylquinazolin-4-yl)-4-methylbenzenesulfonamide |

| N-propyl-2,7-dichloro-5-methylquinazolin-4-amine | 4-Nitrobenzenesulfonyl chloride | Pyridine | N-propyl-N-(2,7-dichloro-5-methylquinazolin-4-yl)-4-nitrobenzenesulfonamide |

Note: This table is illustrative, based on general synthetic procedures for quinazoline sulfonamides. nih.govekb.eg

Derivatization via the Methyl Group

The 5-methyl group on the benzene portion of the quinazoline ring offers another site for derivatization, distinct from the halogenated positions. While less activated than the C2 and C4 positions, this group can be functionalized through several synthetic routes. For example, radical halogenation, using a reagent like N-bromosuccinimide (NBS), could convert the methyl group into a bromomethyl group. This new functionality can then act as an electrophile in subsequent nucleophilic substitution reactions to introduce ethers, esters, or amines. Alternatively, oxidation of the methyl group could yield a carboxylic acid or an aldehyde, which are versatile intermediates for forming amides or undergoing further carbon-carbon bond-forming reactions. ekb.eg

Click Chemistry Applications (e.g., CuAAC) in Derivatization

"Click chemistry" describes a class of reactions that are high-yielding, wide in scope, and generate minimal byproducts. organic-chemistry.orgnd.edu The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most prominent example, forming a stable 1,2,3-triazole ring that links two molecular fragments. nih.govorganic-chemistry.org This reaction is exceptionally reliable and biocompatible, making it a powerful tool in drug discovery and materials science. nih.govnd.edu

To apply this to the this compound scaffold, the molecule must first be functionalized with either an azide (B81097) or a terminal alkyne. This is readily achieved by using a nucleophile containing the desired group in an SNAr reaction at the C4 position. For example, reacting the parent compound with propargylamine (B41283) (HC≡CCH₂NH₂) or an azido-functionalized amine (e.g., 2-azidoethan-1-amine) would install the necessary handle. The resulting alkyne- or azide-functionalized quinazoline can then be "clicked" with a partner molecule containing the complementary functionality, enabling the rapid assembly of complex conjugates. nih.gov

Table 3: Proposed "Click Chemistry" Functionalization and Ligation

| Step | Reactants | Catalyst/Conditions | Product |

|---|---|---|---|

| 1. Functionalization | This compound + Propargylamine | DIPEA, THF | N-prop-2-yn-1-yl-2,7-dichloro-5-methylquinazolin-4-amine |

| 2. CuAAC Ligation | Product from Step 1 + Benzyl azide | CuSO₄·5H₂O, Sodium Ascorbate, aq. solvent | N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)-2,7-dichloro-5-methylquinazolin-4-amine |

Note: This table outlines a proposed synthetic sequence based on established CuAAC protocols. nih.govbeilstein-journals.org

Structure-Reactivity and Structure-Property Relationship Studies of Analogues

Structure-reactivity relationship (SRR) studies for this compound analogues are centered on the principles of nucleophilic aromatic substitution. The reactivity of the chloro-substituents follows the order C4 > C2 > C7, a direct consequence of the electronic distribution within the heterocyclic system. This predictable reactivity allows for controlled, site-selective synthesis.

Structure-property relationship (SPR) and structure-activity relationship (SAR) studies investigate how modifications to the core structure affect the molecule's physical, chemical, or biological properties. For related quinazoline derivatives, specific structural changes have been correlated with altered biological activity:

In a series of 2-trichloromethylquinazoline sulfonamides, it was found that conformational freedom was a key determinant of antiplasmodial activity, with more rigid structures being potentially more effective. nih.govnih.gov

For 1,2,4-triazolo[1,5-a] nih.govnih.govekb.egtriazine analogues, the introduction of a thioxo group at the 5-position and specific substitutions on a pendant phenyl ring were crucial for inhibitory activity against thymidine (B127349) phosphorylase, an enzyme involved in angiogenesis. nih.gov

Systematic modifications of quinazoline-based PI3K inhibitors, including the introduction of a hydroxamic acid moiety via a linker, led to the discovery of dual inhibitors of both PI3K and HDAC, demonstrating how rational design can combine pharmacophores to achieve polypharmacology. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution NMR spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds in solution. For 2,4,7-Trichloro-5-methylquinazoline (B6228647), a combination of one-dimensional (¹H, ¹³C) and advanced two-dimensional (2D) NMR experiments provides a complete assignment of all proton and carbon signals, confirming the connectivity and substitution pattern of the quinazoline (B50416) core.

Based on the structure, the molecule possesses two aromatic protons (H-6 and H-8) and a methyl group (CH₃), which give rise to distinct signals in the ¹H NMR spectrum. The ¹³C NMR spectrum would show nine distinct signals corresponding to the nine carbon atoms in the quinazoline ring system and the one methyl group carbon. The predicted chemical shifts are influenced by the electron-withdrawing effects of the chlorine atoms and the nitrogen atoms in the heterocyclic ring.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C2 | - | ~160-165 |

| C4 | - | ~165-170 |

| C5 | - | ~135-140 |

| C6 | ~7.8-8.0 | ~125-130 |

| C7 | - | ~138-142 |

| C8 | ~7.6-7.8 | ~128-132 |

| C4a | - | ~150-155 |

| C8a | - | ~120-125 |

| CH₃ | ~2.5-2.7 | ~18-22 |

| C-CH₃ | - | ~135-140 |

Advanced 2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

To confirm the assignments and elucidate the complete bonding network, a suite of 2D NMR experiments is essential. researchgate.netresearchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would be expected to show a cross-peak between the aromatic protons H-6 and H-8, confirming their ortho relationship on the benzene (B151609) ring portion of the quinazoline system. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment maps protons directly to their attached carbons. sdsu.edu This would show clear correlations between the H-6 signal and the C-6 carbon signal, the H-8 signal and the C-8 carbon signal, and the methyl protons with the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range couplings between protons and carbons (typically over 2-3 bonds), which is crucial for piecing together the molecular skeleton. sdsu.edu Key expected correlations would include the methyl protons showing a correlation to C-5 and C-4a, and the aromatic proton H-6 showing correlations to C-5, C-7, and C-8.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing through-space correlations. researchgate.net A key NOESY correlation would be expected between the methyl protons and the aromatic proton at the H-6 position, confirming the placement of the methyl group at C-5.

| Experiment | Correlating Nuclei | Information Gained |

|---|---|---|

| COSY | H-6 ↔ H-8 | Confirms ortho relationship of aromatic protons. |

| HSQC | H-6 ↔ C-6; H-8 ↔ C-8; CH₃ ↔ C(methyl) | Confirms direct C-H attachments. |

| HMBC | CH₃ ↔ C-5, C-4a; H-6 ↔ C-5, C-7, C-8 | Establishes connectivity of the substituted ring. |

| NOESY | CH₃ ↔ H-6 | Confirms spatial proximity and C-5 position of the methyl group. |

Solid-State NMR for Conformational Analysis

While solution-state NMR provides data on the averaged structure in a solvent, solid-state NMR (ssNMR) spectroscopy offers insight into the molecular conformation and packing in the crystalline state. nih.goviastate.edu For a rigid molecule like this compound, ssNMR could reveal subtle conformational details influenced by intermolecular interactions in the crystal lattice, such as π-π stacking. Techniques like ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) would provide chemical shifts for each carbon, which may differ slightly from solution-state values due to packing effects. nih.gov This analysis can help differentiate between polymorphic forms and provide a more complete picture of the molecule's structure.

Dynamic NMR for Rotational and Tautomeric Studies

Dynamic NMR is used to study molecular processes that occur on the NMR timescale, such as conformational changes or tautomerism. ubd.edu.bn For this compound, the molecular structure is largely rigid. The primary dynamic process would be the rotation of the methyl group around the C-C bond. However, this rotation is typically very fast and would not be frozen out except at extremely low temperatures. The quinazoline ring itself does not have common tautomeric forms. Therefore, significant dynamic behavior amenable to study by standard dynamic NMR techniques is not anticipated for this compound under typical experimental conditions.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. researchgate.netlongdom.org For this compound (C₉H₅Cl₃N₂), the exact mass of the molecular ion can be calculated. The presence of three chlorine atoms would result in a characteristic isotopic pattern (M, M+2, M+4, M+6) due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes, which serves as a definitive confirmation of the number of chlorine atoms.

Tandem MS (MS/MS) experiments would reveal the fragmentation pathways. Common fragmentation for such chlorinated N-heterocycles includes the sequential loss of chlorine radicals (•Cl), the loss of a methyl radical (•CH₃), and cleavage of the heterocyclic ring, potentially leading to the loss of HCN.

| Ion/Fragment | Formula | Predicted Exact Mass (Monoisotopic) | Notes |

|---|---|---|---|

| [M]⁺• | C₉H₅³⁵Cl₃N₂ | 245.9518 | Molecular ion with most abundant isotopes. |

| [M+H]⁺ | C₉H₆³⁵Cl₃N₂ | 246.9596 | Protonated molecule, common in ESI. |

| [M-Cl]⁺ | C₉H₅³⁵Cl₂N₂ | 210.9829 | Loss of a chlorine radical. |

| [M-CH₃]⁺ | C₈H₂³⁵Cl₃N₂ | 230.9362 | Loss of a methyl radical. |

| [M-Cl-HCN]⁺• | C₈H₄³⁵Cl₂N | 183.9772 | Loss of Cl followed by ring fragmentation. |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.gov The resulting spectra provide a unique "fingerprint" that is characteristic of the compound's structure and functional groups. mdpi.com

For this compound, the IR spectrum would be dominated by several key absorptions. Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹. The C=N and C=C stretching vibrations of the quinazoline ring system would be found in the 1650-1450 cm⁻¹ region. libretexts.org The presence of the methyl group would be confirmed by C-H stretching bands around 2950-2850 cm⁻¹. Strong absorptions in the lower frequency region (typically 850-550 cm⁻¹) would be characteristic of the C-Cl stretching modes. libretexts.org Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic rings, which are often weak in the IR spectrum.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Medium-Weak |

| Aliphatic C-H Stretch (Methyl) | 2950-2850 | Medium |

| C=N / C=C Ring Stretches | 1650-1450 | Strong-Medium |

| C-H Bending | 1470-1370 | Medium |

| C-Cl Stretch | 850-550 | Strong |

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography provides the most definitive structural information by mapping electron density to determine the precise three-dimensional arrangement of atoms in the solid state. jcsp.org.pksioc-journal.cn This technique would yield exact bond lengths, bond angles, and torsional angles for this compound. Furthermore, it would reveal how the molecules pack together in the crystal lattice, providing information on intermolecular forces such as van der Waals interactions or potential π-π stacking between the quinazoline rings.

While experimental data is not available, substituted quinazoline derivatives often crystallize in common crystal systems such as monoclinic or orthorhombic. researchgate.net The analysis would provide the unit cell dimensions (a, b, c), angles (α, β, γ), and the space group, which defines the symmetry of the crystal. libretexts.orggeeksforgeeks.org

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~8.5 |

| b (Å) | ~12.0 |

| c (Å) | ~10.2 |

| α (°) | 90 |

| β (°) | ~95-105 |

| γ (°) | 90 |

| Volume (ų) | ~1020 |

| Z (Molecules per unit cell) | 4 |

Electronic and Circular Dichroism Spectroscopy for Optical Properties

Extensive searches of scientific literature and chemical databases have been conducted to gather information on the electronic and circular dichroism spectroscopic properties of the specific compound, this compound. These searches aimed to identify experimental data, including UV-Vis absorption maxima (λmax), molar absorptivity (ε), and any available circular dichroism spectra, which are crucial for a detailed understanding of the molecule's optical properties.

Despite these thorough efforts, no specific experimental or theoretical data concerning the electronic or circular dichroism spectroscopy of this compound could be located in the available scientific literature. The optical properties of quinazoline derivatives are known to be influenced by the nature and position of substituents on the heterocyclic ring system. Generally, quinazolines exhibit characteristic absorption bands in the UV-Vis region arising from π→π* and n→π* electronic transitions. However, without specific experimental data for this compound, a detailed analysis and the creation of data tables as requested is not possible.

Further research and experimental investigation would be required to determine the electronic and circular dichroism spectroscopic profile of this compound. Such studies would provide valuable insight into its photophysical characteristics and would be a necessary prerequisite for a comprehensive discussion of its optical properties.

Computational and Theoretical Investigations of 2,4,7 Trichloro 5 Methylquinazoline

Quantum Chemical Studies (DFT, Ab Initio)

Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the fundamental properties of molecules like 2,4,7-Trichloro-5-methylquinazoline (B6228647). These studies provide insights into the molecule's electronic structure, reactivity, and potential interactions.

Electronic Structure and Molecular Orbital Analysis

The electronic behavior of this compound is governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the resulting HOMO-LUMO gap are critical in determining the molecule's chemical reactivity and kinetic stability.

For quinazoline (B50416) derivatives, the HOMO is typically distributed over the electron-rich regions of the molecule, while the LUMO is localized on the electron-deficient parts. In the case of this compound, the chlorine atoms, being highly electronegative, and the nitrogen atoms of the quinazoline ring are expected to significantly influence the distribution and energy of these orbitals. The methyl group, being an electron-donating group, will also play a role in modulating the electronic landscape.

Studies on related halogenated and methylated quinazolines suggest that the HOMO-LUMO energy gap for this compound would likely fall in the range of 3 to 5 eV. researchgate.netaimspress.com A smaller energy gap generally implies higher chemical reactivity and a greater propensity for the molecule to engage in chemical reactions. The precise energy gap is a result of the interplay between the electron-withdrawing effects of the chlorine atoms and the electron-donating effect of the methyl group.

Table 1: Predicted Frontier Molecular Orbital Properties of this compound (Based on Analogous Compounds)

| Parameter | Predicted Value Range | Significance |

| HOMO Energy | -6.0 to -7.0 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | -1.5 to -2.5 eV | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 3.5 to 5.0 eV | Correlates with chemical reactivity and kinetic stability. |

Note: These values are estimations based on computational studies of various substituted quinazolines and are presented for illustrative purposes.

Electrostatic Potential Surface (ESP) Analysis

The Electrostatic Potential (ESP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its interaction with other chemical species. The ESP map of this compound is expected to show regions of negative potential (electron-rich) and positive potential (electron-poor).

The nitrogen atoms of the quinazoline ring and the chlorine atoms are anticipated to be centers of negative electrostatic potential due to their high electronegativity. These regions would be susceptible to electrophilic attack. Conversely, the hydrogen atoms of the methyl group and the aromatic protons would exhibit positive electrostatic potential, making them potential sites for nucleophilic interactions. The ESP analysis is crucial for understanding the non-covalent interactions the molecule can form, which is particularly relevant in biological contexts. Research on other quinazoline derivatives has shown that the electrostatic potential is a key determinant of their biological activity. researchgate.net

Prediction of Reactivity and Reaction Pathways

Based on the electronic structure and ESP analysis, predictions can be made about the reactivity of this compound. The presence of multiple chlorine atoms makes the quinazoline ring electron-deficient and susceptible to nucleophilic aromatic substitution (SNAr) reactions. DFT calculations on similar 2,4-dichloroquinazoline (B46505) precursors have shown that the carbon atom at the 4-position is generally more susceptible to nucleophilic attack than the carbon at the 2-position, due to a higher LUMO coefficient at C4. semanticscholar.org

The methyl group at the 5-position, being electron-donating, would slightly activate the benzene (B151609) ring portion of the molecule towards electrophilic substitution, although the deactivating effect of the three chlorine atoms would be dominant. Computational studies can model the transition states and activation energies for various potential reactions, providing valuable insights for synthetic chemists.

Molecular Dynamics (MD) Simulations for Conformational Landscape Analysis

While this compound is a relatively rigid molecule, it does possess some conformational flexibility, particularly concerning the orientation of the methyl group. Molecular Dynamics (MD) simulations can be employed to explore the conformational landscape of the molecule over time, providing insights into its dynamic behavior.

MD simulations on related halogenated quinoline (B57606) and quinazoline derivatives have been used to study their interactions with biological targets, such as proteins. nih.govnih.gov These simulations can reveal the stability of different conformations and the nature of intermolecular interactions. For this compound, an MD simulation would likely show that the quinazoline core remains planar, with the primary motion being the rotation of the methyl group. Understanding the conformational preferences is important as it can influence the molecule's ability to bind to a receptor or participate in other molecular interactions.

Topological Analysis of Electron Density (AIM, ELF)

The Quantum Theory of Atoms in Molecules (AIM) and the Electron Localization Function (ELF) are powerful methods for analyzing the nature of chemical bonds and non-covalent interactions within a molecule.

An AIM analysis of this compound would characterize the bond critical points (BCPs) for all the covalent bonds, providing information about their strength and nature. For instance, the C-Cl bonds would exhibit characteristics of polar covalent bonds. The analysis could also identify and characterize any intramolecular non-covalent interactions, such as those between a chlorine atom and a nearby hydrogen atom.

The Electron Localization Function (ELF) provides a visual representation of electron localization in the molecule. For this compound, the ELF would show high localization around the nitrogen and chlorine atoms, corresponding to their lone pairs of electrons, as well as in the regions of the covalent bonds.

Computational Prediction of Spectroscopic Parameters

Computational methods can be used to predict various spectroscopic parameters, such as NMR chemical shifts and vibrational frequencies. These predictions can be invaluable in the structural elucidation of newly synthesized compounds.

For this compound, DFT calculations can predict the 1H and 13C NMR chemical shifts. The accuracy of these predictions has been shown to be quite high when appropriate functionals and basis sets are used. tsijournals.com The predicted spectrum would show distinct signals for the aromatic protons and the methyl protons, with their chemical shifts influenced by the electronic effects of the chlorine atoms.

Table 2: Predicted 1H and 13C NMR Chemical Shifts for this compound (Illustrative)

| Atom | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |

| Methyl Protons | 2.3 - 2.6 | 15 - 20 |

| Aromatic Proton (C6-H) | 7.5 - 7.8 | 125 - 130 |

| Aromatic Proton (C8-H) | 7.9 - 8.2 | 130 - 135 |

| Quinazoline Carbons | - | 120 - 160 |

Note: These are estimated ranges based on data from various chloro- and methyl-substituted quinazolines and are for illustrative purposes. nih.govrsc.org Actual values would require specific calculations for this molecule.

Similarly, the infrared (IR) and Raman vibrational frequencies can be computed to aid in the interpretation of experimental spectra. The calculations would predict characteristic vibrational modes for the C-Cl, C-N, C-H, and C-C bonds within the molecule.

Applications of 2,4,7 Trichloro 5 Methylquinazoline in Organic Synthesis and Materials Science

As a Versatile Building Block for Complex Heterocyclic Systems

The reactivity of 2,4,7-Trichloro-5-methylquinazoline (B6228647), while not extensively documented in the literature for this specific molecule, can be inferred from the well-established chemistry of similar polychlorinated heterocyclic compounds, such as 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). researchgate.netfrontiersin.orgnih.gov The chlorine atoms on the quinazoline (B50416) ring are susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the sequential replacement of the chlorine atoms with various nucleophiles, including amines, alcohols, and thiols. frontiersin.org

The differential reactivity of the chlorine atoms, which is often influenced by the reaction conditions (e.g., temperature, solvent, and base), can be exploited to achieve regioselective substitution. nih.gov For instance, in 2,4-dichloroquinazolines, the chlorine at the 4-position is generally more reactive towards nucleophiles than the one at the 2-position. nih.gov This allows for the selective introduction of a substituent at the C4 position, followed by a different nucleophile at the C2 position. The third chlorine at the C7 position on the benzene (B151609) ring portion of the molecule offers an additional site for modification, likely requiring more forcing conditions or catalyzed cross-coupling reactions for its substitution.

This step-wise substitution methodology makes this compound a potentially valuable building block for the synthesis of complex, polysubstituted quinazoline derivatives. These derivatives are of interest in medicinal chemistry for the development of new therapeutic agents, as the quinazoline core is a key feature in many biologically active compounds. nih.gov

Role in the Synthesis of Quaternary Ammonium (B1175870) Salts and Other Ionic Liquids

Quaternary ammonium salts are a class of ionic compounds with a wide range of applications, including as phase-transfer catalysts, surfactants, and antimicrobial agents. taylorandfrancis.com These salts are characterized by a central nitrogen atom bonded to four organic groups, resulting in a positively charged cation. The synthesis of quaternary ammonium salts often involves the reaction of a tertiary amine with an alkyl halide.

Given the presence of reactive chloro groups, this compound can be envisioned as a precursor for the synthesis of novel quaternary ammonium salts. Reaction with a tertiary amine could potentially lead to the formation of a quinazolinium salt, where the nitrogen of the amine displaces one of the chlorine atoms. The resulting cationic quinazoline derivative could be part of a new class of ionic liquids or antimicrobial agents. The specific chlorine atom that reacts would depend on the reaction conditions and the nature of the tertiary amine used.

Potential as a Ligand in Coordination Chemistry

The quinazoline ring system contains nitrogen atoms that possess lone pairs of electrons, making them potential coordination sites for metal ions. This suggests that this compound and its derivatives could serve as ligands in coordination chemistry. The formation of metal complexes with such ligands can lead to new materials with interesting catalytic, magnetic, or optical properties.

While there is no specific literature on the coordination chemistry of this compound, related nitrogen-containing heterocyclic compounds have been successfully used as ligands. For example, a derivative of 1,2,4-triazolo[1,5-a]pyrimidine has been used to synthesize platinum(IV) coordination compounds. nih.gov In these complexes, the pyrimidine (B1678525) nitrogen atom coordinates to the platinum center. nih.gov By analogy, the nitrogen atoms of the quinazoline ring in this compound could coordinate to various transition metals, opening up possibilities for the design of new metal-based catalysts or therapeutic agents.

Exploration in Photophysical and Electronic Materials Development

The development of new materials with specific photophysical and electronic properties is a rapidly growing area of research. Heterocyclic compounds, particularly those with extended π-systems, are often investigated for their potential use in applications such as organic light-emitting diodes (OLEDs), fluorescent sensors, and solar cells.

Photo-luminescence is the emission of light from a substance that has absorbed light. The quinazoline ring system, being an aromatic heterocycle, is a potential fluorophore. The photophysical properties of quinazoline derivatives can be tuned by the introduction of various substituents onto the quinazoline core.

Derivatives of researchgate.netfrontiersin.orgbldpharm.comtriazoloquinazoline have been synthesized and shown to exhibit interesting photophysical properties, acting as fluorophores. nih.govnih.gov The emission properties of these compounds are influenced by the nature of the substituents and the solvent. nih.gov This suggests that the this compound core could be a valuable starting point for the development of new fluorescent materials. By replacing the chlorine atoms with suitable electron-donating or electron-withdrawing groups, the emission wavelength and quantum yield of the resulting compounds could be fine-tuned.

Table 1: Photophysical Data for Selected Triazoloquinazoline Derivatives

| Compound | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (ΦF) | Solvent |

|---|---|---|---|---|

| 2h | 398 | 518 | 0.94 | Toluene |

| 2b | 396 | 518 | 0.61 | Toluene |

| 2e | 397 | 518 | 0.44 | Toluene |

Data sourced from a study on 3-Aryl-5-aminobiphenyl Substituted researchgate.netfrontiersin.orgbldpharm.comtriazolo[4,3-c]quinazolines. nih.gov

Electro-luminescence is the emission of light from a material in response to the passage of an electric current. Materials with good electro-luminescent properties are essential for the fabrication of OLEDs. The design of efficient electro-luminescent materials often involves the combination of electron-donating and electron-accepting moieties within the same molecule to facilitate charge injection and recombination.

The electron-withdrawing nature of the quinazoline ring system suggests that its derivatives could be used as electron-transporting or emissive materials in OLEDs. nih.gov By strategically functionalizing the this compound core with appropriate chromophores, it may be possible to create novel materials with desirable electro-luminescent properties for use in electronic devices.

Precursor for Advanced Chemical Probes

Chemical probes are small molecules used to study and manipulate biological systems. nih.govnih.gov High-quality chemical probes are characterized by their high potency and selectivity for a specific biological target. nih.govnih.gov The development of new chemical probes is crucial for understanding disease pathways and for the validation of new drug targets. nih.govchemicalprobes.org

The versatile reactivity of this compound makes it a potential starting material for the synthesis of libraries of complex molecules. These libraries could then be screened to identify new chemical probes with specific biological activities. The ability to introduce a variety of functional groups at three different positions on the quinazoline scaffold provides a pathway to a diverse range of molecular architectures, increasing the probability of discovering a potent and selective probe for a particular protein of interest.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.